molecular formula C16H11B B1599145 2-Bromo-1-phenylnaphthalene CAS No. 93989-32-3

2-Bromo-1-phenylnaphthalene

Cat. No. B1599145
CAS RN: 93989-32-3
M. Wt: 283.16 g/mol
InChI Key: HCUNFELJFKOTPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-1-phenylnaphthalene is a chemical compound that belongs to the family of naphthalene derivatives. It is widely used in scientific research due to its unique properties and applications.

Scientific Research Applications

Photosynthetic Electron Transport Inhibition

Research on multihalogenated 1-hydroxynaphthalene-2-carboxanilides, including compounds similar to 2-bromo-1-phenylnaphthalene, has shown their activity in inhibiting photosynthetic electron transport in spinach chloroplasts. These compounds interact with chlorophyll a and aromatic amino acids in pigment-protein complexes, particularly in photosystem II, suggesting potential applications in understanding and manipulating photosynthetic processes (Goněc et al., 2017).

Spectroscopy of Composite Molecules

Studies involving compounds like 2-bromo-1-phenylnaphthalene focus on the electronic states of such molecules, crucial for understanding their spectroscopic behavior. This research is significant in the fields of materials science and chemical engineering, as it provides insights into the optical properties of composite molecules (Harris, 1965).

Chemical Synthesis

The compound has been studied in the context of chemical synthesis, particularly in the facile synthesis of 2-phenylnaphthalene. This involves using the benzyl carbon as a nucleophilic center, leading to the selective formation of a naphthalene scaffold. Such studies are fundamental in organic synthesis and pharmaceutical manufacturing (Wang et al., 2011).

Heat Transfer Fluids

Phenylnaphthalenes, including derivatives of 2-bromo-1-phenylnaphthalene, have been evaluated as heat transfer fluids for high-temperature energy applications. Their properties, like low melting point and high critical temperature, make them suitable for power generation and separation processes (McFarlane et al., 2010).

Copper-Catalyzed Benzannulation

The synthesis of 1-halonaphthalenes, including 1-bromo-2-phenylnaphthalene, via copper-catalyzed benzannulation, highlights another chemical synthesis application. This protocol leads to various types of 1-halonaphthalenes, useful in organic and medicinal chemistry (Umeda et al., 2020).

properties

IUPAC Name

2-bromo-1-phenylnaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Br/c17-15-11-10-12-6-4-5-9-14(12)16(15)13-7-2-1-3-8-13/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCUNFELJFKOTPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CC3=CC=CC=C32)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60407233
Record name 2-bromo-1-phenylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60407233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-phenylnaphthalene

CAS RN

93989-32-3
Record name 2-bromo-1-phenylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60407233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-BROMO-1-PHENYLNAPHTHALENE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-1-phenylnaphthalene
Reactant of Route 2
Reactant of Route 2
2-Bromo-1-phenylnaphthalene
Reactant of Route 3
Reactant of Route 3
2-Bromo-1-phenylnaphthalene
Reactant of Route 4
Reactant of Route 4
2-Bromo-1-phenylnaphthalene
Reactant of Route 5
Reactant of Route 5
2-Bromo-1-phenylnaphthalene
Reactant of Route 6
2-Bromo-1-phenylnaphthalene

Citations

For This Compound
4
Citations
MA Campo, RC Larock - Organic Letters, 2000 - ACS Publications
… Similarly, 2-bromo-1-phenylnaphthalene 11 (20) produced a 96% yield of benzo[c]flouren-7-one 12 (21) (entry 10). Furthermore, cyclocarbonylation of the heterocycle 4-iodo-3-…
Number of citations: 122 pubs.acs.org
MA Campo, RC Larock - The Journal of Organic Chemistry, 2002 - ACS Publications
… Similarly, 2-bromo-1-phenylnaphthalene 12 (22) produced a 96% yield of benzo[c]flouren-7-one 13 (23) (entry 11). Furthermore, cyclocarbonylation of the nitrogen-containing …
Number of citations: 196 pubs.acs.org
X Xue - 2008 - search.proquest.com
Thermal cyclodehydrogenation is the key step in the total synthesis of fullerene C 60 and represents an important family of carbon-carbon bond-forming reactions. My research focuses …
Number of citations: 4 search.proquest.com
Q Huang, MA Campo, T Yao, Q Tian… - The Journal of Organic …, 2004 - ACS Publications
… Similarly, 2-bromo-1-phenylnaphthalene (19) produced the desired fluoranthene (18) in a 70% yield, indicating that this aryl bromide also undergoes the desired transformation, but in a …
Number of citations: 104 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.